molecular formula C11H10N4O5 B5763261 methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate

methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate

Cat. No. B5763261
M. Wt: 278.22 g/mol
InChI Key: PWEABZNIAACHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate, also known as MNBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNBA is a member of the triazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways within cells. The compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate has also been found to inhibit the activation of the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate has been found to have a number of biochemical and physiological effects. In addition to its antimicrobial and anti-cancer activity, the compound has been shown to have antioxidant properties. methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate has also been found to reduce inflammation in various animal models, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This makes it a safer option for researchers working with cell cultures and animal models. However, methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate's low solubility in aqueous solutions can make it difficult to work with in certain experimental settings.

Future Directions

There are several areas of future research that could be explored with methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate. One potential direction is the development of methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the investigation of methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate's potential as a neuroprotective agent, as recent studies have suggested that the compound may have beneficial effects on the nervous system. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate and to optimize its synthesis method for increased yield and purity.

Synthesis Methods

The synthesis of methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate involves the reaction of 4-hydroxybenzoic acid with 1-methyl-3-nitro-1H-1,2,4-triazole in the presence of a suitable reagent such as thionyl chloride. The resulting product is then treated with methanol to obtain the final compound, methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate. This synthesis method has been optimized by various researchers to improve the yield and purity of methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate.

Scientific Research Applications

Methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This inhibition is believed to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer research, methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate has also been studied for its potential use in the treatment of bacterial and fungal infections. The compound has been found to have antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans.

properties

IUPAC Name

methyl 4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O5/c1-14-11(12-10(13-14)15(17)18)20-8-5-3-7(4-6-8)9(16)19-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEABZNIAACHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate

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